molecular formula C12H8BrN3OS B2457945 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-42-9

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2457945
CAS No.: 478050-42-9
M. Wt: 322.18
InChI Key: ARAJFNNRUIILLN-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAJFNNRUIILLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl isoxazole derivatives
  • 3-Methylisoxazole pyrimidine derivatives
  • Pyrimidinyl sulfide compounds

Uniqueness

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and structural features.

Biological Activity

4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety, which contribute to its diverse biological properties.

The primary biological target of this compound is acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, affecting cholinergic signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and cognitive disorders.

Mode of Action

The compound interacts with AChE through competitive inhibition, which significantly reduces the enzymatic activity. This action disrupts normal cholinergic function, potentially leading to enhanced synaptic transmission and modulation of neural activity.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation by interfering with critical signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound can effectively reach its site of action within biological systems. Its absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for therapeutic use.

Data Summary Table

PropertyValue
Molecular Formula C12H8BrN3OS
Molecular Weight 322.19 g/mol
CAS Number 478050-42-9
Primary Target Acetylcholinesterase (AChE)
Anticancer Activity Cytotoxic to various cancer cells
Antimicrobial Activity Effective against resistant bacteria

Case Studies

  • Anticancer Efficacy Study :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a significant reduction in cell viability with IC50 values in the micromolar range.
  • Neuroprotective Effects :
    • Research conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer's disease.
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for 4-bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide, and how are reaction conditions tailored to improve yield?

The compound is synthesized via multi-step reactions involving sulfur-containing intermediates and halogenated aromatic precursors. A common approach includes nucleophilic substitution between a bromophenyl thiol and a pre-functionalized isoxazolopyrimidine scaffold. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize intermediates .
  • Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation .
  • Catalysts : Triethylamine (Et₃N) is used to neutralize acidic byproducts and drive the reaction forward .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The bromophenyl group exhibits characteristic aromatic proton signals (δ 7.4–7.8 ppm), while the methylisoxazole moiety shows a singlet for the methyl group (δ 2.3–2.5 ppm). Coupling patterns confirm regiochemistry .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹), C=S (~700 cm⁻¹), and isoxazole ring (1600–1650 cm⁻¹) validate key functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the compound’s heterocyclic core .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to ensure >95% purity .
  • Dose-response standardization : Conduct IC₅₀ determinations across multiple replicates to account for biological variability .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfur or bromine atoms) .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to guide structural modifications .

Q. How does crystal packing influence the compound’s stability and solubility?

Single-crystal X-ray diffraction reveals intermolecular interactions:

  • Halogen bonding : Bromine atoms participate in Br···S contacts (3.3–3.5 Å), enhancing crystal stability .
  • π-π stacking : Aromatic rings align face-to-face (3.8 Å spacing), reducing aqueous solubility .

Q. What strategies mitigate sulfur oxidation during long-term storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent thioether oxidation to sulfoxide .
  • Lyophilization : Freeze-dry the compound to minimize hydrolytic degradation .

Methodological Considerations

Q. How to analyze reaction byproducts in complex synthetic mixtures?

  • LC-MS : Use electrospray ionization (ESI) in positive-ion mode to detect sulfur-containing intermediates (e.g., disulfides) .
  • TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .

Q. What statistical approaches validate reproducibility in biological assays?

  • ANOVA : Compare triplicate data sets to assess significance (p < 0.05) .
  • Z-factor analysis : Ensure assay robustness (Z > 0.5) in high-throughput screening .

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